molecular formula C10H9ClN4OS B2982358 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 2034449-36-8

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2982358
CAS No.: 2034449-36-8
M. Wt: 268.72
InChI Key: NHVPEDSEZVQTLY-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a hybrid structure combining an azetidine ring, a 1,2,3-triazole linker, and a 5-chlorothiophene moiety. This specific architecture is significant because both the azetidine and the 1,2,3-triazole are valuable pharmacophores known to contribute to favorable pharmacokinetic profiles and target engagement in bioactive molecules . The 1,2,3-triazole group, in particular, is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to participate in key hydrogen bonding interactions within biological systems . Compounds with similar azetidine-triazole cores have been investigated as potential ligands for various biological targets, suggesting this compound's utility as a key intermediate or building block in the synthesis of more complex molecules for pharmacological evaluation . Its primary research value lies in its role as a versatile scaffold for the design and development of new therapeutic agents. Researchers may employ this compound in projects aimed at synthesizing and screening novel small-molecule libraries, especially those targeting G-protein-coupled receptors (GPCRs) or other enzyme families, where such heterocyclic fragments are commonly explored . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4OS/c11-9-2-1-8(17-9)10(16)14-5-7(6-14)15-4-3-12-13-15/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVPEDSEZVQTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(S2)Cl)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Azetidinyl-Triazole Derivatives

Compound Name Key Structural Features Biological Activity/Relevance Reference
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone (Target Compound) - 1H-1,2,3-triazole on azetidine
- 5-chlorothiophen-2-yl group
Inferred: Potential A3AR agonism or antitumor activity (based on analogs)
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone (CAS 2310155-65-6) - 1H-1,2,4-triazole isomer
- Methyl linker between triazole and azetidine
Not explicitly reported; structural similarity suggests possible antitumor or receptor activity
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone (CAS 2176270-35-0) - 2H-1,2,3-triazole (different tautomer)
- 3,4-dichlorophenyl group
Unknown activity; dichlorophenyl may enhance lipophilicity vs. chlorothiophene
A3AR Agonists (MRS7144, MRS7154) - Bicyclo[3.1.0]hexane core
- 5-chlorothiophen-2-yl and triazole substituents
High A3AR affinity (Ki < 2 nM), prolonged neuropathic pain relief in vivo
1,3,4-Thiadiazole and Thiazole Derivatives (e.g., Compounds 9b, 12a) - Triazole-thiadiazole/thiazole hybrid
- Varied aromatic substituents
Antitumor activity (IC50: 1.19–3.4 µM vs. HepG2/MCF-7 cell lines)

Key Comparative Analysis

Impact of Triazole Isomerism: The target compound’s 1H-1,2,3-triazole differs from the 1H-1,2,4-triazole isomer in CAS 2310155-65-5. For example, A3AR agonists in use 1,2,3-triazoles for optimal affinity, suggesting the target compound may share this advantage .

Aromatic Substituent Effects :

  • The 5-chlorothiophen-2-yl group (target compound) vs. 3,4-dichlorophenyl (CAS 2176270-35-0): Chlorothiophene introduces sulfur-based π-π stacking and moderate electronegativity, whereas dichlorophenyl enhances lipophilicity, possibly affecting membrane permeability .

Rigidification Strategies :

  • The azetidine ring in the target compound provides conformational restraint, akin to the bicyclo[3.1.0]hexane in A3AR agonists (). Both systems reduce entropy penalties during receptor binding, enhancing efficacy .

Biological Activity Trends: Triazole-thiadiazole hybrids () exhibit potent antitumor activity, with IC50 values < 4 µM. The target compound’s triazole-azetidine scaffold may similarly engage cellular targets (e.g., kinases or receptors) through heterocyclic interactions . A3AR agonists with 5-chlorothiophene and triazole groups () show nanomolar affinity, highlighting the pharmacophoric importance of these moieties in neuropathic pain models .

Synthetic Accessibility :

  • Analogous compounds (e.g., ) are synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), suggesting the target compound could be prepared similarly. Purity and yield depend on substituent compatibility .

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone is a synthetic organic molecule that features a triazole ring, an azetidine moiety, and a chlorothiophene group. This unique structural arrangement suggests potential applications in various fields of medicinal chemistry due to its diverse biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C11H10ClN3OSC_{11}H_{10}ClN_3OS, with a molecular weight of approximately 263.73 g/mol. The presence of the triazole ring is particularly significant as it is known for its versatility in medicinal chemistry, often serving as a scaffold for various biological activities.

PropertyValue
Molecular FormulaC11H10ClN3OSC_{11}H_{10}ClN_3OS
Molecular Weight263.73 g/mol
CAS NumberNot available

Antimicrobial Properties

Compounds containing triazole and thiophene moieties have demonstrated significant antimicrobial properties. Research indicates that triazoles can inhibit the growth of various bacteria and fungi. For instance, derivatives of triazole have shown efficacy against Candida species and certain bacterial strains such as Staphylococcus aureus .

Anticancer Activity

The anticancer potential of triazole-containing compounds has been widely studied. Triazoles are known to interfere with cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. Preliminary studies suggest that the compound may exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

The mechanism by which (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone exerts its biological effects likely involves interaction with specific biological targets such as enzymes and receptors. The triazole ring facilitates hydrogen bonding and π-stacking interactions with these targets, enhancing binding affinity and specificity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives, including those similar to the compound . Results indicated that modifications in the thiophene substituent significantly influenced antibacterial potency against Escherichia coli and Pseudomonas aeruginosa .
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that compounds with similar structures exhibited IC50 values in the micromolar range, indicating potential for further development as anticancer agents .

Future Directions

Further research is necessary to fully elucidate the biological activity of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone. Key areas for future investigation include:

  • In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
  • Structure-Activity Relationship (SAR) : Exploring how variations in structure affect biological activity.
  • Mechanistic Studies : Detailed investigations into the molecular interactions with specific targets.

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of this compound be verified during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC or GC-MS to confirm purity (>98% as in ).
  • NMR spectroscopy (1H, 13C) to validate the presence of key functional groups (e.g., azetidine, triazole, chlorothiophen) .
  • X-ray crystallography to resolve ambiguities in stereochemistry or bond connectivity, as demonstrated in structurally similar triazole-azetidine hybrids (e.g., monoclinic crystal systems in ).
    • Data Contradiction Analysis : Discrepancies in melting points or spectral peaks may indicate impurities; recrystallization (e.g., ethanol or ether, as in ) can resolve these.

Q. What are the challenges in optimizing reaction conditions for introducing the 1,2,3-triazole moiety into the azetidine ring?

  • Methodological Answer :

  • Catalyst Selection : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, ensuring minimal side reactions (e.g., competing Mannich reactions, as in ) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, but residual solvent traces must be removed via vacuum drying to avoid interference in downstream assays .
    • Experimental Design : Pilot small-scale reactions (0.01–0.1 mol) with varying temperatures (25–80°C) to identify optimal yield conditions .

Advanced Research Questions

Q. How can computational methods predict the binding modes of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or cytochrome P450) based on the triazole and chlorothiophen moieties’ electron-rich regions .
  • DFT Studies : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites, as applied to similar triazole-containing compounds in .
    • Data Validation : Compare docking poses with crystallographic data from analogs (e.g., ’s pyrazole-triazole methanone structure).

Q. What strategies address contradictions in reported biological activity data (e.g., IC50 variability)?

  • Methodological Answer :

  • Assay Standardization : Use uniform cell lines (e.g., HepG2 or MCF-7, as in ) and control compounds (e.g., doxorubicin) to normalize activity measurements .
  • Matrix Degradation Control : Stabilize organic compounds in biological assays via continuous cooling (4°C) to prevent degradation, addressing limitations noted in .
    • SAR Analysis : Modify substituents (e.g., replacing 5-chlorothiophen with fluorophenyl groups) to isolate structure-activity trends .

Q. How can researchers evaluate the compound’s metabolic stability in vitro?

  • Methodological Answer :

  • Microsomal Incubation : Use liver microsomes (human or rat) with NADPH cofactors to measure half-life (t1/2) and intrinsic clearance .
  • LC-MS/MS Detection : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation of the azetidine ring) .
    • Data Interpretation : Compare metabolic profiles with structurally similar methanone derivatives ( ) to identify labile regions.

Experimental Design & Limitations

Q. What are critical limitations in extrapolating in vitro results to in vivo models for this compound?

  • Methodological Answer :

  • Bioavailability Testing : Assess solubility (e.g., in PBS or DMSO) and permeability (Caco-2 assays) to predict oral absorption .
  • Toxicity Screening : Perform acute toxicity studies in rodents (e.g., LD50 determination) to identify dose-limiting effects .
    • Limitation Mitigation : Use pharmacokinetic modeling to adjust dosing regimens, accounting for rapid clearance observed in triazole analogs .

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